Pomalidomide-amido-C1-Br: A Technical Guide for PROTAC Development
Pomalidomide-amido-C1-Br: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C1-Br is a synthetic E3 ligase ligand-linker conjugate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This molecule incorporates the high-affinity pomalidomide (B1683931) ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a short C1 amide linker terminating in a bromine atom. The bromine serves as a reactive handle for conjugation to a target protein ligand, facilitating the creation of a heterobifunctional PROTAC. This guide provides an in-depth overview of the chemical structure, properties, and core applications of Pomalidomide-amido-C1-Br in targeted protein degradation.
Chemical Structure and Properties
Pomalidomide-amido-C1-Br is structurally defined by its pomalidomide core, which is responsible for engaging the CRBN E3 ligase complex. The attached bromoacetamide group enables covalent linkage to a warhead designed to bind a specific protein of interest.
IUPAC Name: 2-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide[5]
Chemical Formula: C₁₅H₁₂BrN₃O₅[6]
| Property | Value | Source |
| Molecular Weight | 394.18 g/mol | [5] |
| CAS Number | 2351106-38-0 | [1][5] |
| Appearance | Solid powder | Inferred from general chemical properties |
| Solubility | Soluble in DMSO | [3] |
| LogP | 0.626 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
Mechanism of Action: The Role of the Pomalidomide Moiety
The therapeutic and protein-degrading utility of Pomalidomide-amido-C1-Br is derived from its pomalidomide component. Pomalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue" to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[3][7]
The binding of the pomalidomide moiety to CRBN alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neosubstrate proteins.[7] The primary endogenous targets of the pomalidomide-CRBN interaction are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][7][8] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[3][8]
When incorporated into a PROTAC, the Pomalidomide-amido-C1-Br moiety serves to hijack this endogenous cellular machinery. The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and the CRL4^CRBN^ E3 ligase, leading to the ubiquitination and degradation of the POI.
Mechanism of action for the pomalidomide moiety.
Application in PROTAC Development: A Case Study with B-Raf
Pomalidomide-amido-C1-Br is explicitly mentioned as a building block for creating PROTACs targeting the B-Raf kinase, a key component of the MAPK signaling pathway and a prevalent oncogene.[3][9][10] A B-Raf PROTAC synthesized using this linker would consist of a B-Raf inhibitor (the "warhead") covalently attached to the pomalidomide-amido-C1 linker. This bifunctional molecule would then induce the degradation of B-Raf, offering a potential therapeutic advantage over simple inhibition.[10]
Logical workflow of a B-Raf PROTAC using Pomalidomide-amido-C1-Br.
Experimental Protocols
The following are generalized protocols for key experiments to characterize a PROTAC synthesized using Pomalidomide-amido-C1-Br. Researchers will need to optimize concentrations, cell types, and incubation times for their specific target and experimental system.
Western Blotting for Target Protein Degradation
This is the most direct method to confirm the efficacy of a PROTAC.
Objective: To quantify the reduction in the target protein (e.g., B-Raf) and the neosubstrates (Ikaros/Aiolos) following treatment with the PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for B-Raf)[10]
-
PROTAC synthesized with Pomalidomide-amido-C1-Br
-
Pomalidomide (as a control)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein, Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) to determine the half-maximal degradation concentration (DC₅₀). Include vehicle control (DMSO), a pomalidomide-only control, and a co-treatment of PROTAC with MG132.
-
Incubation: Incubate cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation time.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities relative to the loading control.
Cell Viability Assay
This assay determines the functional consequence of target protein degradation on cell proliferation and survival.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized with Pomalidomide-amido-C1-Br
-
96-well clear or opaque-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[11] Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compounds to the wells. Include a vehicle control.[11]
-
Incubation: Incubate the plate for a prolonged period, typically 48 to 72 hours, at 37°C and 5% CO₂.[11]
-
Assay:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce lysis, and incubate for 10 minutes to stabilize the signal.[12] Measure luminescence with a luminometer.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals. Measure absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
This assay can confirm if the observed decrease in cell viability is due to programmed cell death.
Objective: To quantify the percentage of apoptotic cells after PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized with Pomalidomide-amido-C1-Br
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the Western blotting protocol for a duration determined to be effective (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Add additional 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[12]
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
Pomalidomide-amido-C1-Br is a valuable chemical tool for the synthesis of PROTACs that hijack the CRL4^CRBN^ E3 ligase complex. Its well-defined structure and reactive handle allow for the straightforward development of degraders against a wide array of protein targets. By leveraging the established mechanism of pomalidomide, researchers can induce the targeted degradation of proteins implicated in disease, providing a powerful alternative to traditional small-molecule inhibition. The experimental protocols outlined in this guide provide a framework for the successful characterization of novel PROTACs developed using this versatile building block.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pomalidomide-amido-C1-Br, 2351106-38-0 | BroadPharm [broadpharm.com]
- 10. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
